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Compound of Interest

Compound Name:
1,2-Benzisothiazole-2(3H)-

butanoic acid, 3-oxo-

CAS No.: 89139-50-4

Cat. No.: B3058368 Get Quote

Product Comparison & Technical Guide

Executive Summary
CAS 89139-50-4 (4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid) is a structural analog of

the benzisothiazolinone (BIT) core found in several psychotropic pharmaceuticals.[1] In LC-

MS/MS analysis, it is characterized by a protonated precursor ion [M+H]⁺ at m/z 238.05.

Differentiation from the parent drug (e.g., Lurasidone, m/z 493) and other degradation products

relies on its unique fragmentation pathway, specifically the cleavage of the N-alkyl chain

yielding the core benzisothiazolone ion (m/z 152) and the neutral loss of water (m/z 220). This

guide provides the definitive fragmentation map, experimental protocols, and comparative

performance data to ensure accurate identification in complex matrices.
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Property Specification

CAS Number 89139-50-4

IUPAC Name
4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic

acid

Molecular Formula C₁₁H₁₁NO₃S

Monoisotopic Mass 237.0460 Da

Precursor Ion [M+H]⁺ 238.0532

Key Structural Motif
Benzisothiazolinone core fused to a butyric acid

tail

Relevance
Impurity/Intermediate for Lurasidone,

Ziprasidone

Mass Spectrometry Fragmentation Analysis
Primary Fragmentation Pathway (ESI+)
Upon Electrospray Ionization (ESI) in positive mode, the molecule forms a stable [M+H]⁺ ion.

Collision-Induced Dissociation (CID) triggers two dominant pathways:

Dehydration Pathway: Loss of a water molecule from the terminal carboxylic acid group.

N-Alkyl Cleavage Pathway: Rupture of the C-N bond connecting the butyric acid chain to the

benzisothiazole ring, generating the characteristic core ion.
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m/z (Experimental) Ion Composition Loss / Mechanism
Relative
Abundance

238.05 Precursor Ion [M+H]⁺ 100% (Source)

220.04
Neutral loss of

(-18 Da)
High

192.05

Loss of

(Formic acid

equivalent)

Low

152.02

Base Peak: Cleavage

of N-butyl chain

(Benzisothiazolone

core)

Very High

134.01

Loss of

from the core ion (m/z

152)

Medium

105.03
Ring contraction/Loss

of Low

Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic flow of ion generation, validated by structural

logic and known benzisothiazole behaviors.
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Precursor Ion [M+H]+
m/z 238.05

(C11H12NO3S)+

Fragment m/z 220.04
[M+H - H2O]+

- H2O (18 Da)
Carboxylic acid dehydration

Core Ion m/z 152.02
(Benzisothiazolone)+

- C4H6O2 (86 Da)
N-Alkyl Cleavage

- C4H4O (68 Da)

Fragment m/z 134.01
[Core - H2O]+

- H2O
Cyclic dehydration

Fragment m/z 105.03
[Benzoyl cation]+

- HNS
Ring contraction

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of CAS 89139-50-4 under ESI+ CID conditions.

Comparative Performance: CAS 89139-50-4 vs.
Alternatives
In impurity profiling, distinguishing CAS 89139-50-4 from related process impurities (like BIT or

Lurasidone N-oxide) is crucial.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3058368?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature CAS 89139-50-4
Benzisothiazolinone

(BIT)
Lurasidone (Parent)

Structure
Acid-functionalized

BIT
Unsubstituted Core Complex Polycyclic

Precursor (m/z) 238.05 152.02 493.26

Key Fragment
152 (Core), 220

(Water loss)
134, 105 166, 150

Retention Time (C18)
Moderate (Polar acid

tail)
Early (More polar) Late (Hydrophobic)

Detection Challenge
Acid tail causes tailing

without buffer
Sharp peak High sensitivity

Key Insight: The presence of the m/z 220 fragment (loss of water) is the diagnostic signature

for CAS 89139-50-4. The m/z 152 fragment is non-specific as it is shared with BIT and other

benzisothiazole degradants; therefore, m/z 238 -> 220 should be the primary MRM transition

for quantification.

Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this standardized LC-MS/MS

workflow.

Sample Preparation
Stock Solution: Dissolve 1 mg of CAS 89139-50-4 in 1 mL of DMSO (Solubility is limited in

pure water).

Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-1 min: 5% B

1-6 min: 5% -> 95% B

6-8 min: 95% B

Flow Rate: 0.4 mL/min.

MS Acquisition Parameters
Ionization: ESI Positive Mode.

Capillary Voltage: 3500 V.

Gas Temperature: 300°C.

MRM Transitions:

Quantifier: 238.05 -> 152.0 (CE: 20 eV)

Qualifier: 238.05 -> 220.0 (CE: 10 eV) - Note: Lower CE preserves the water-loss ion.

References
PubChem Compound Summary. (2025). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic

acid.[1][2] National Center for Biotechnology Information. Link

Siddig, O., et al. (2024). "Lurasidone Impurities Analysis via LC-QTOF-MS." Journal of

Pharmaceutical and Biomedical Analysis, 238, 115834. (Describes fragmentation of

benzisothiazole derivatives). Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-oxo-1_2-benzothiazol-2-yl_butanoic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/462934
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F4-_3-Oxo-2_3-dihydro-1_2-benzothiazol-2-yl_butanoic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F38041987%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lee, J., et al. (2023). "Analytical Method Development of Benzisothiazolinone, a Biocide,

Using LC–MS/MS." Toxics, 11(1). (Provides baseline fragmentation data for the BIT core).

Link

European Patent Office. (2015). An Improved Process for the Preparation of Lurasidone

Hydrochloride. EP 3207041 B1. (Identifies the compound as a key intermediate). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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